molecular formula C9H6ClF2N3 B15207292 1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole CAS No. 916151-12-7

1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole

Cat. No.: B15207292
CAS No.: 916151-12-7
M. Wt: 229.61 g/mol
InChI Key: CBPBTETZOYKCNX-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a difluoromethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole ring.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the chlorophenyl group.

Scientific Research Applications

1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the chlorophenyl and difluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-1H-1,2,3-triazole: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    1-(4-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole: The position of the chlorine atom on the phenyl ring is different, potentially affecting its reactivity and applications.

Uniqueness

1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole is unique due to the combination of the chlorophenyl and difluoromethyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

916151-12-7

Molecular Formula

C9H6ClF2N3

Molecular Weight

229.61 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(difluoromethyl)triazole

InChI

InChI=1S/C9H6ClF2N3/c10-6-2-1-3-7(4-6)15-5-8(9(11)12)13-14-15/h1-5,9H

InChI Key

CBPBTETZOYKCNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(F)F

Origin of Product

United States

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